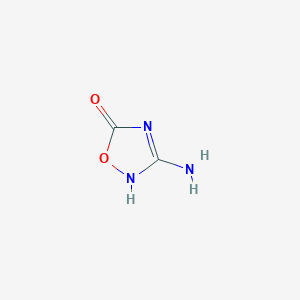
3-amino-2H-1,2,4-oxadiazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “3-amino-2H-1,2,4-oxadiazol-5-one” is a chemical entity with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “3-amino-2H-1,2,4-oxadiazol-5-one” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in the yield and purity of the compound. Detailed synthetic routes are often optimized to achieve the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques. These methods ensure consistent quality and quantity, meeting the demands of various applications. The industrial production may involve continuous flow reactors, automated systems, and stringent quality control measures.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The reactions of “this compound” yield various products depending on the type of reaction and conditions used. These products are often characterized by techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Applications De Recherche Scientifique
Chemistry: “3-amino-2H-1,2,4-oxadiazol-5-one” is used as a reagent in organic synthesis, facilitating the formation of complex molecules. It is also studied for its reactivity and mechanism in various chemical reactions.
Biology: In biological research, “this compound” is investigated for its potential effects on cellular processes and pathways. It may be used in studies related to enzyme inhibition, signal transduction, and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its therapeutic properties. It may serve as a lead compound in drug discovery and development.
Industry: Industrially, “this compound” is utilized in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable in manufacturing processes.
Mécanisme D'action
The mechanism of action of “3-amino-2H-1,2,4-oxadiazol-5-one” involves its interaction with specific molecular targets It may bind to enzymes, receptors, or other proteins, modulating their activity The pathways involved can include signal transduction, gene expression, and metabolic regulation
Comparaison Avec Des Composés Similaires
- Compound A (CID 12345678)
- Compound B (CID 23456789)
- Compound C (CID 34567890)
Comparison: “3-amino-2H-1,2,4-oxadiazol-5-one” stands out due to its unique molecular structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity. These differences highlight its potential for specific applications where other compounds may not be as effective.
Propriétés
IUPAC Name |
3-amino-2H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c3-1-4-2(6)7-5-1/h(H3,3,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJWCGRUQOIQQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)ON1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)ON1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













